Cas no 936731-47-4 (4-(Bromomethyl)-2-chloro-1-(propan-2-yloxy)benzene)
4-(Bromomethyl)-2-chloro-1-(propan-2-yloxy)benzene Chemical and Physical Properties
Names and Identifiers
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- 4-(bromomethyl)-2-chloro-1-isopropoxybenzene
- 4-(bromomethyl)-2-chloro-1-(propan-2-yloxy)benzene
- BNAGHSMTOIWQIF-UHFFFAOYSA-N
- 3-chloro-4-isopropoxybenzyl bromide
- NE21512
- Benzene, 4-(bromomethyl)-2-chloro-1-(1-methylethoxy)-
- 4-(Bromomethyl)-2-chloro-1-(propan-2-yloxy)benzene
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- Inchi: 1S/C10H12BrClO/c1-7(2)13-10-4-3-8(6-11)5-9(10)12/h3-5,7H,6H2,1-2H3
- InChI Key: BNAGHSMTOIWQIF-UHFFFAOYSA-N
- SMILES: BrCC1C=CC(=C(C=1)Cl)OC(C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 152
- XLogP3: 3.7
- Topological Polar Surface Area: 9.2
4-(Bromomethyl)-2-chloro-1-(propan-2-yloxy)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B870388-10mg |
4-(Bromomethyl)-2-chloro-1-(propan-2-yloxy)benzene |
936731-47-4 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B870388-50mg |
4-(Bromomethyl)-2-chloro-1-(propan-2-yloxy)benzene |
936731-47-4 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | B870388-100mg |
4-(Bromomethyl)-2-chloro-1-(propan-2-yloxy)benzene |
936731-47-4 | 100mg |
$ 230.00 | 2022-06-06 | ||
| Enamine | EN300-155819-0.05g |
4-(bromomethyl)-2-chloro-1-(propan-2-yloxy)benzene |
936731-47-4 | 95% | 0.05g |
$101.0 | 2023-06-08 | |
| Enamine | EN300-155819-0.1g |
4-(bromomethyl)-2-chloro-1-(propan-2-yloxy)benzene |
936731-47-4 | 95% | 0.1g |
$152.0 | 2023-06-08 | |
| Enamine | EN300-155819-0.25g |
4-(bromomethyl)-2-chloro-1-(propan-2-yloxy)benzene |
936731-47-4 | 95% | 0.25g |
$216.0 | 2023-06-08 | |
| Enamine | EN300-155819-0.5g |
4-(bromomethyl)-2-chloro-1-(propan-2-yloxy)benzene |
936731-47-4 | 95% | 0.5g |
$407.0 | 2023-06-08 | |
| Enamine | EN300-155819-1.0g |
4-(bromomethyl)-2-chloro-1-(propan-2-yloxy)benzene |
936731-47-4 | 95% | 1g |
$528.0 | 2023-06-08 | |
| Enamine | EN300-155819-2.5g |
4-(bromomethyl)-2-chloro-1-(propan-2-yloxy)benzene |
936731-47-4 | 95% | 2.5g |
$1034.0 | 2023-06-08 | |
| Enamine | EN300-155819-5.0g |
4-(bromomethyl)-2-chloro-1-(propan-2-yloxy)benzene |
936731-47-4 | 95% | 5g |
$1530.0 | 2023-06-08 |
4-(Bromomethyl)-2-chloro-1-(propan-2-yloxy)benzene Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 4-(Bromomethyl)-2-chloro-1-(propan-2-yloxy)benzene
Introduction to 4-(Bromomethyl)-2-chloro-1-(propan-2-yloxy)benzene (CAS No. 936731-47-4) and Its Emerging Applications in Chemical Biology
4-(Bromomethyl)-2-chloro-1-(propan-2-yloxy)benzene, identified by the chemical identifier CAS No. 936731-47-4, is a versatile aromatic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its bromomethyl and chloro substituents on a benzene ring modified with a propan-2-yloxy group, presents unique structural and functional attributes that make it a valuable intermediate in the synthesis of bioactive molecules.
The presence of both electrophilic and nucleophilic sites in 4-(Bromomethyl)-2-chloro-1-(propan-2-yloxy)benzene allows for diverse chemical modifications, enabling its use in the construction of complex scaffolds. The bromomethyl group, in particular, serves as a reactive handle for nucleophilic substitution reactions, facilitating the introduction of various functional groups such as amines, thiols, and alcohols. This reactivity has been exploited in the development of novel drug candidates targeting a range of therapeutic areas.
Recent studies have highlighted the potential of 4-(Bromomethyl)-2-chloro-1-(propan-2-yloxy)benzene in the synthesis of small-molecule inhibitors for enzymes involved in cancer metabolism. For instance, researchers have demonstrated its utility in generating derivatives that modulate the activity of glycolytic enzymes, which are often upregulated in tumor cells. By leveraging the compound's structural flexibility, scientists have been able to design molecules that disrupt key metabolic pathways, offering a promising avenue for developing antitumor agents.
The chloro substituent on the benzene ring further enhances the synthetic utility of 4-(Bromomethyl)-2-chloro-1-(propan-2-yloxy)benzene by enabling cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many biologically active compounds. The propan-2-yloxy group adds another layer of reactivity, allowing for further functionalization through oxidation or reduction processes.
In addition to its role in drug discovery, 4-(Bromomethyl)-2-chloro-1-(propan-2-yloxy)benzene has found applications in materials science, particularly in the synthesis of liquid crystals and organic electronic materials. The aromatic core and the presence of polar functional groups contribute to its ability to form ordered structures, making it suitable for applications in display technologies and optoelectronic devices.
One of the most exciting recent developments involving 4-(Bromomethyl)-2-chloro-1-(propan-2-yloxy)benzene is its use as a building block in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Researchers have utilized the compound's reactive sites to develop inhibitors that target specific kinases by blocking their catalytic activity or altering their interactions with substrates.
The versatility of 4-(Bromomethyl)-2-chloro-1-(propan-2-yloxy)benzene extends to its application in medicinal chemistry as a scaffold for discovering novel antimicrobial agents. The increasing prevalence of antibiotic-resistant bacteria has underscored the need for new therapeutic strategies. By modifying the structure of this compound, scientists have been able to generate derivatives with enhanced activity against Gram-positive and Gram-negative bacteria. These findings highlight the compound's potential as a lead compound for developing next-generation antibiotics.
Another area where 4-(Bromomethyl)-2-chloro-1-(propan-2-yloxy)benzene has shown promise is in the development of probes for biochemical studies. The ability to introduce reporter groups or tags at specific positions on the molecule allows researchers to track biological processes with high precision. This has been particularly useful in studying protein-protein interactions and enzyme mechanisms, providing insights that could lead to new therapeutic interventions.
The synthetic methodologies employed in handling 4-(Bromomethyl)-2-chloro-1-(propan-2-yloxy)benzene also contribute to its appeal as a research tool. The compound can be readily synthesized through multi-step procedures involving halogenation reactions and etherification steps. These synthetic routes are well-documented and scalable, making it accessible for both academic and industrial research purposes.
In conclusion, 4-(Bromomethyl)-2-chloro-1-(propan-2-yloxy)benzene (CAS No. 936731-47-4) is a multifaceted compound with broad applications across multiple disciplines. Its unique structural features enable diverse chemical modifications, making it an invaluable tool for drug discovery, materials science, and biochemical research. As our understanding of its reactivity and applications continues to grow, this compound is poised to play an even greater role in advancing scientific knowledge and innovation.
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